molecular formula C13H28O3S B14445788 Pentyl octane-1-sulfonate CAS No. 78622-30-7

Pentyl octane-1-sulfonate

Cat. No.: B14445788
CAS No.: 78622-30-7
M. Wt: 264.43 g/mol
InChI Key: FIDPLUKVWQUGMA-UHFFFAOYSA-N
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Description

Pentyl octane-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are salts or esters of sulfonic acids containing the functional group R-SO3H. This compound is characterized by a long carbon chain, which makes it hydrophobic, and a sulfonate group, which imparts hydrophilic properties. This dual nature makes it useful in various applications, particularly in surfactants and detergents.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl octane-1-sulfonate can be synthesized through the sulfonation of octane with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H). The reaction typically involves the following steps:

    Sulfonation Reaction: Octane is reacted with sulfur trioxide or chlorosulfonic acid under controlled conditions to form octane-1-sulfonic acid.

    Neutralization: The resulting sulfonic acid is then neutralized with a base such as sodium hydroxide (NaOH) to form the sodium salt of octane-1-sulfonate.

    Esterification: The sodium salt is then esterified with pentanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl octane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to sulfides or thiols.

    Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Pentyl octane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of pentyl octane-1-sulfonate is primarily based on its amphiphilic nature. The hydrophobic pentyl and octane chains interact with non-polar substances, while the hydrophilic sulfonate group interacts with water. This allows it to form micelles and emulsify oils and fats. In biological systems, it can disrupt cell membranes by integrating into the lipid bilayer, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate (SDS): Another sulfonate with a longer carbon chain, commonly used in protein denaturation and electrophoresis.

    Sodium octane-1-sulfonate: Similar structure but lacks the pentyl group, used in HPLC analysis as an ion-pairing reagent.

Uniqueness

Pentyl octane-1-sulfonate is unique due to its specific carbon chain length and the presence of both pentyl and octane groups. This combination provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong surfactant properties.

Properties

CAS No.

78622-30-7

Molecular Formula

C13H28O3S

Molecular Weight

264.43 g/mol

IUPAC Name

pentyl octane-1-sulfonate

InChI

InChI=1S/C13H28O3S/c1-3-5-7-8-9-11-13-17(14,15)16-12-10-6-4-2/h3-13H2,1-2H3

InChI Key

FIDPLUKVWQUGMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)OCCCCC

Origin of Product

United States

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